molecular formula C14H16N4O3S B2711425 2-Methyl-4-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2034523-77-6

2-Methyl-4-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No.: B2711425
CAS No.: 2034523-77-6
M. Wt: 320.37
InChI Key: GCXJHAHTCKTXMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a methyl group at the 2-position and a pyrrolidinyl group at the 4-position The pyrrolidinyl group is further substituted with a pyridine-3-sulfonyl group

Mechanism of Action

The compound’s pharmacokinetics, which include its absorption, distribution, metabolism, and excretion (ADME) properties, would depend on various factors such as its chemical structure, formulation, route of administration, and the patient’s physiological condition. These factors would also influence the compound’s bioavailability .

The compound’s action could result in molecular and cellular effects, depending on its specific targets and the pathways it affects. These effects could range from changes in gene expression to alterations in cellular signaling pathways .

Environmental factors such as pH, temperature, and the presence of other substances could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Pyrrolidinyl Intermediate: The pyrrolidinyl group can be synthesized by reacting pyrrolidine with a suitable sulfonyl chloride, such as pyridine-3-sulfonyl chloride, under basic conditions.

    Attachment to the Pyrimidine Ring: The pyrrolidinyl intermediate is then reacted with 2-methyl-4-chloropyrimidine in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The pyrrolidinyl group can be oxidized to form corresponding N-oxides.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 4-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the pyrrolidinyl group.

    Reduction: Sulfides from the reduction of the sulfonyl group.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

2-Methyl-4-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]oxy}pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    2-Methyl-4-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]oxy}thiazole: Similar structure but with a thiazole ring instead of a pyrimidine ring.

Uniqueness

2-Methyl-4-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine is unique due to the combination of its pyrimidine ring and the pyrrolidinyl group substituted with a pyridine-3-sulfonyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

2-methyl-4-(1-pyridin-3-ylsulfonylpyrrolidin-3-yl)oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-11-16-7-4-14(17-11)21-12-5-8-18(10-12)22(19,20)13-3-2-6-15-9-13/h2-4,6-7,9,12H,5,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXJHAHTCKTXMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.